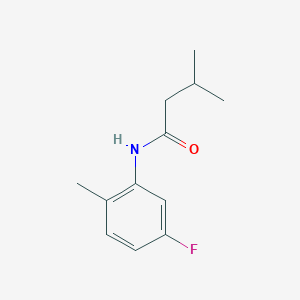
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1987 by Dr. Kenneth Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been widely studied for its potential therapeutic applications in various diseases.
作用机制
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits the downstream signaling pathways that are involved in these physiological processes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide reduces ischemic injury and improves cardiac function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in myocardial infarction. In the brain, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has neuroprotective effects and improves cognitive function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in neurodegeneration. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits tumor growth and metastasis by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in angiogenesis and tumor cell proliferation.
实验室实验的优点和局限性
The advantages of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the adenosine A1 receptor, which allows for specific inhibition of this receptor without affecting other receptors. However, the limitations of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, including:
1. Development of novel N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide analogs with improved solubility and stability for better efficacy and reproducibility.
2. Investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in other diseases, such as diabetes, obesity, and inflammation.
3. Elucidation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the brain.
4. Exploration of the potential synergistic effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide with other drugs or therapies in the treatment of cancer.
In conclusion, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the adenosine A1 receptor-mediated signaling pathways that are involved in various physiological processes. While N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations that need to be addressed. There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, which may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1,2-dihydropyrazole-3,5-dicarboxylic acid ethyl ester. This compound is then reacted with methyl isobutyl ketone and ammonium acetate to form N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
科学研究应用
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to reduce ischemic injury and improve cardiac function. In neurological disorders, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10(2)15-13(9-19(5)18-15)16(20)17-14-7-6-11(3)8-12(14)4/h6-10H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMOCLCDBAVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)


